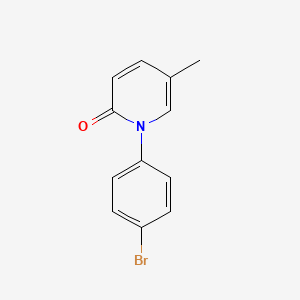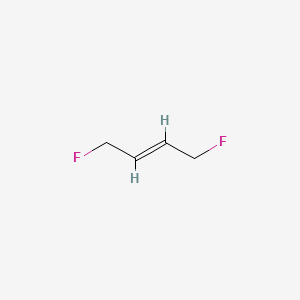
Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,6-Diisocyanatocaproate can be synthesized through the reaction of lysine methyl ester with phosgene . The reaction typically involves the use of an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate groups .
Industrial Production Methods
In industrial settings, the production of Methyl 2,6-Diisocyanatocaproate involves large-scale reactions under controlled conditions to ensure high purity and yield . The process includes the use of specialized equipment to handle toxic reagents like phosgene safely .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to accelerate the reactions and improve yields.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
Methyl 2,6-Diisocyanatocaproate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of surgical adhesives and sealants.
Industry: Applied in the production of coatings, foams, and elastomers.
Mécanisme D'action
The mechanism of action of Methyl 2,6-Diisocyanatocaproate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene Diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene Diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene Diphenyl Diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
Methyl 2,6-Diisocyanatocaproate is unique due to its biocompatibility and specific application in medical and surgical adhesives . Unlike other diisocyanates, it is particularly suited for applications requiring biocompatibility and minimal toxicity .
Propriétés
Numéro CAS |
45158-78-9 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
methyl (2S)-2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1 |
Clé InChI |
AYLRODJJLADBOB-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@H](CCCCN=C=O)N=C=O |
SMILES canonique |
COC(=O)C(CCCCN=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)
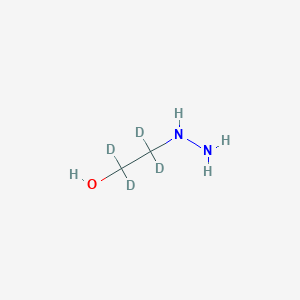

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
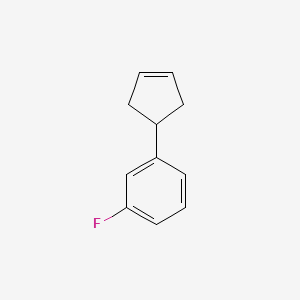
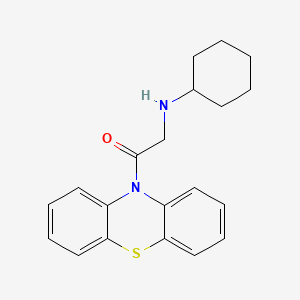
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)


